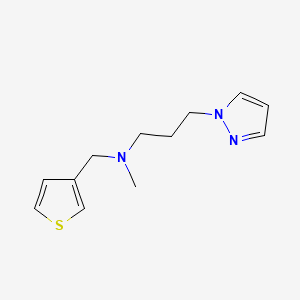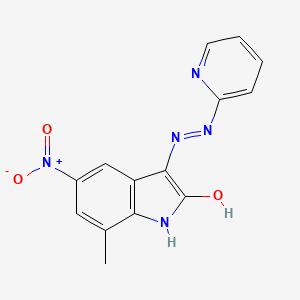![molecular formula C18H20ClN3O3 B3872010 3-chloro-N-[4-methoxy-3-(pentanoylamino)phenyl]isonicotinamide](/img/structure/B3872010.png)
3-chloro-N-[4-methoxy-3-(pentanoylamino)phenyl]isonicotinamide
Overview
Description
3-chloro-N-[4-methoxy-3-(pentanoylamino)phenyl]isonicotinamide, also known as CPI-1189, is a synthetic compound that has attracted the attention of researchers due to its potential therapeutic properties. CPI-1189 belongs to the class of isonicotinamide derivatives and has been studied extensively for its biological activity in various scientific research applications.
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-methoxy-3-(pentanoylamino)phenyl]isonicotinamide is not fully understood. However, it has been reported to act as a potent inhibitor of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). This compound has also been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and interleukin-6 (IL-6) in vitro and in vivo. This compound has also been reported to reduce oxidative stress and to increase the activity of antioxidant enzymes in various animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-chloro-N-[4-methoxy-3-(pentanoylamino)phenyl]isonicotinamide is its potential therapeutic properties in the treatment of neurodegenerative diseases. This compound has also been reported to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of other inflammatory diseases. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability and limit its use in some experimental settings.
Future Directions
Future research on 3-chloro-N-[4-methoxy-3-(pentanoylamino)phenyl]isonicotinamide could focus on its potential therapeutic effects in the treatment of other inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further studies could also investigate the mechanism of action of this compound and its effects on other signaling pathways involved in inflammation and oxidative stress. Additionally, the development of novel formulations or delivery methods could improve the bioavailability and efficacy of this compound in experimental settings.
Conclusion:
In conclusion, this compound is a synthetic compound that has attracted the attention of researchers due to its potential therapeutic properties. It has been extensively studied for its anti-inflammatory, antioxidant, and neuroprotective properties and has shown potential therapeutic effects in the treatment of neurodegenerative diseases. Future research could focus on its potential therapeutic effects in other inflammatory diseases and investigate its mechanism of action and effects on other signaling pathways.
Scientific Research Applications
3-chloro-N-[4-methoxy-3-(pentanoylamino)phenyl]isonicotinamide has been extensively studied for its biological activity in various scientific research applications. It has been reported to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. This compound has also been found to have potential therapeutic effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
3-chloro-N-[4-methoxy-3-(pentanoylamino)phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3/c1-3-4-5-17(23)22-15-10-12(6-7-16(15)25-2)21-18(24)13-8-9-20-11-14(13)19/h6-11H,3-5H2,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNADYNWRBGINGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)NC(=O)C2=C(C=NC=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-(2-hydroxyphenyl)-2-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetohydrazide](/img/structure/B3871941.png)

![4-[(3-methoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3871946.png)

![5-(acetylamino)-2-chloro-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzamide](/img/structure/B3871959.png)
![3-(2,5-dimethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3871964.png)
![2-chloro-N'-{3-[5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}benzohydrazide](/img/structure/B3871966.png)

![4-[(2,6-dichlorobenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3871981.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B3871986.png)

![2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)acrylonitrile](/img/structure/B3872011.png)
![3-(2,5-dimethoxyphenyl)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3872014.png)
![5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-N-methyl-N-(2-pyridinylmethyl)-2-pyridinamine](/img/structure/B3872022.png)